

The Discovery and History of Dihydrochalcones: A Technical Guide

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Compound of Interest

Compound Name: Dihydrochalcone

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Executive Summary: **Dihydrochalcones** represent a significant class of bicyclic flavonoids, first discovered in the 19th century. Initially isolated from apple trees, compounds like phloridzin and its aglycone, phloretin, laid the groundwork for major therapeutic advancements, including the development of modern antidiabetic drugs. A second wave of discovery in the 1960s, driven by the food industry, identified intensely sweet **dihydrochalcones** like Neohesperidin **Dihydrochalcone** (NHDC), now widely used as artificial sweeteners and flavor enhancers. This guide provides an in-depth exploration of the historical milestones, seminal experimental protocols for isolation and synthesis, key quantitative data, and the molecular pathways through which these compounds exert their biological effects. It is intended for researchers, scientists, and professionals in drug development and food science seeking a comprehensive understanding of this versatile class of natural and semi-synthetic compounds.

Introduction to Dihydrochalcones

Dihydrochalcones are a subgroup of flavonoids characterized by a C6-C3-C6 carbon framework. Unlike their chalcone precursors, they lack the α,β -double bond in the three-carbon chain connecting the two aromatic rings (A and B), as shown in Figure 1. This structural modification, typically achieved through hydrogenation, eliminates the chromophore responsible for the color of chalcones, rendering **dihydrochalcones** colorless.^[1] This seemingly minor structural change has profound implications for their biological activity and sensory properties, leading to a diverse range of applications from pharmacology to the food industry.

Discovery and Historical Milestones

The history of **dihydrochalcones** can be traced through two parallel narratives: the investigation of their physiological effects, originating with natural isolates, and the targeted development of synthetic derivatives for commercial applications.

The First Discovery: Phloridzin from Apple Trees (1835)

The story begins in 1835 when Belgian chemists Laurent-Guillaume de Koninck and Jean Servais Stas first isolated a crystalline substance from the bark of apple trees (*Malus*).^{[2][3][4]} This compound was named phloridzin (also spelled phlorizin), the 2'-O-glucoside of the **dihydrochalcone** phloretin.^{[2][5]} Initially, phloridzin was investigated for potential use against fever and infectious diseases like malaria.^{[2][4][6]}

Early Pharmacological Insights: Inducing Glucosuria

A pivotal moment in **dihydrochalcone** research occurred in 1886, when Professor Joseph von Mering administered phloridzin to dogs and observed that it induced glucosuria—the excretion of glucose in the urine.^[4] This finding was profound; it demonstrated that a substance could affect blood glucose levels by acting on the kidneys. For decades, this unique property made phloridzin an invaluable tool in renal physiology research, long before its therapeutic potential was fully appreciated.^{[2][6]} It was later determined that phloridzin is a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidneys and intestines.^{[2][6][7]} This early discovery directly paved the way for the development of the modern class of SGLT2 inhibitor drugs (gliflozins) for treating type 2 diabetes.^[4]

The Modern Era: Neohesperidin Dihydrochalcone (1960s)

A separate chapter in **dihydrochalcone** history was written in the 1960s. As part of a United States Department of Agriculture (USDA) research program aimed at minimizing the bitter taste of citrus juices, scientists investigated derivatives of bitter flavonoids.^[8] They discovered that the catalytic hydrogenation of neohesperidin—a bitter flavanone glycoside from the bitter orange (*Citrus aurantium*)—produced an intensely sweet compound: Neohesperidin **Dihydrochalcone** (NHDC).^[8] This semi-synthetic derivative was found to be significantly

sweeter than sucrose and was subsequently developed as a low-calorie artificial sweetener and flavor enhancer.[9]

Year	Milestone	Key Compound(s)	Significance	Reference(s)
1835	First isolation of a dihydrochalcone glycoside from apple tree bark.	Phloridzin	Marks the initial discovery of this class of compounds.	[1][2][3]
1886	Discovery of phloridzin-induced glucosuria.	Phloridzin	Revealed the renal effects of dihydrochalcones and their potential to modulate blood glucose.	[4]
1950s	Phloridzin identified as a blocker of glucose transport in epithelial tissues.	Phloridzin	Elucidated the mechanism of action as an inhibitor of sodium-glucose cotransporters (SGLTs).	[3][6]
1960s	Discovery of intense sweetness in a semi-synthetic dihydrochalcone.	Neohesperidin Dihydrochalcone (NHDC)	Led to the development of dihydrochalcone-based artificial sweeteners.	[8]

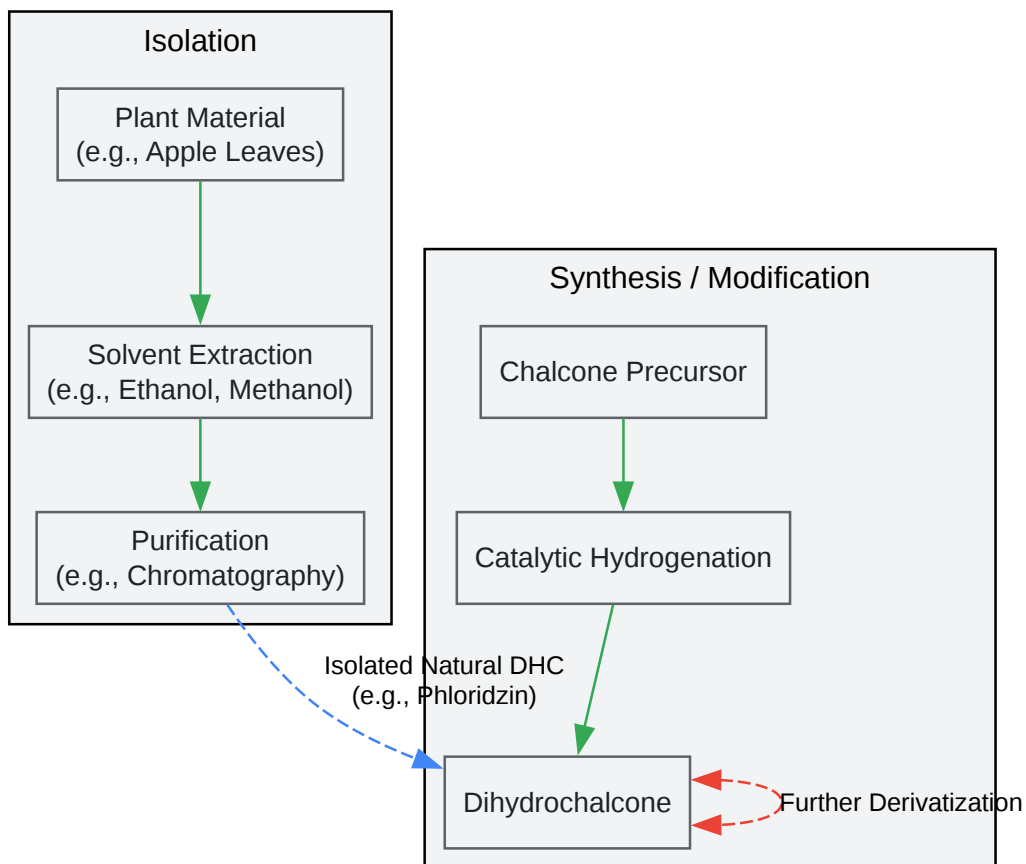
Isolation and Characterization of Natural Dihydrochalcones

Sources and Extraction Methods

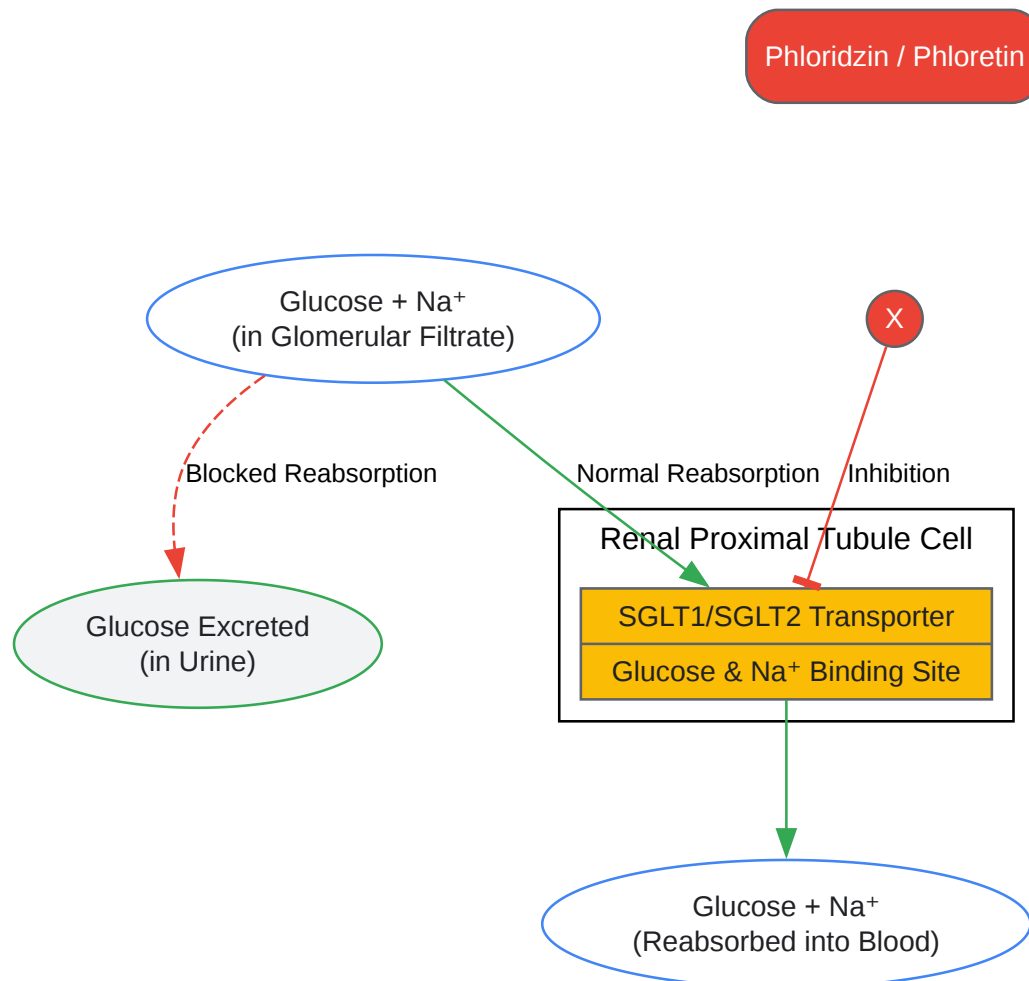
The primary natural sources of **dihydrochalcones** are plants of the *Malus* genus (apples), where they are found in high concentrations, particularly in the leaves, bark, and roots.^{[2][9]} Phloridzin content in apple leaves can be as high as 12-14% of the dry weight.^{[2][5]} Isolation typically involves solvent extraction from dried and powdered plant material.

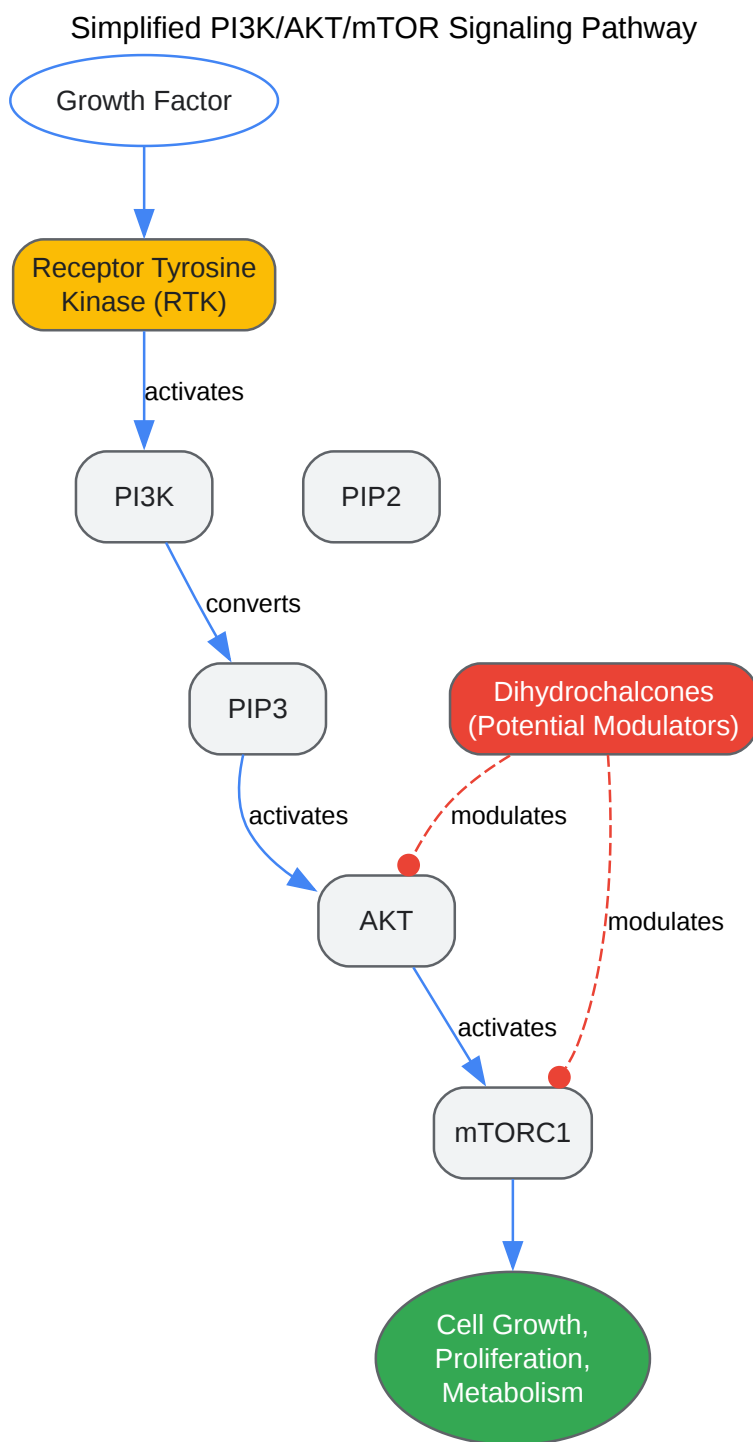
A representative workflow for the isolation of **dihydrochalcones** from plant material and subsequent conversion to other derivatives is outlined below.

General Workflow: From Natural Source to Dihydrochalcone Derivatives



Mechanism of SGLT Inhibition by Phloridzin/Phloretin





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